

Pentadecanedioic Acid (CAS 1460-18-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pentadecanedioic Acid**

Cat. No.: **B073588**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Pentadecanedioic acid** (CAS 1460-18-0), a long-chain aliphatic dicarboxylic acid, is a versatile chemical intermediate with significant applications in polymer chemistry, pharmaceuticals, and organic synthesis. Its linear C15 structure, featuring a carboxylic acid group at each terminus, allows it to serve as a fundamental building block for a variety of complex molecules. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical methods, and its role in various applications, particularly in drug development as a linker molecule and in the creation of biocompatible polymers.

Physicochemical Properties

Pentadecanedioic acid is a white crystalline solid at room temperature. Its long hydrocarbon chain renders it insoluble in water but soluble in many organic solvents.^{[1][2]} This solubility profile is crucial for its use in organic synthesis and polymerization reactions.

Property	Value	Reference(s)
CAS Number	1460-18-0	[3]
Molecular Formula	C ₁₅ H ₂₈ O ₄	[3][4]
Molecular Weight	272.38 g/mol	[3][4]
Appearance	White powder/crystal	[2]
Melting Point	113-114 °C	[1][2]
Boiling Point	212 °C at 16 mmHg	[1]
Water Solubility	Insoluble	[1]
LogP (Octanol/Water)	4.227 (Crippen Calculated)	[4]
Topological Polar Surface Area	74.6 Å ²	[5]

Synthesis and Purification

While specific industrial synthesis routes for **pentadecanedioic acid** are often proprietary, general methods for producing long-chain dicarboxylic acids can be adapted. One common approach involves the oxidative cleavage of corresponding cyclic or unsaturated precursors.

Experimental Protocol: Generalized Synthesis via Ozonolysis

This protocol describes a general method for synthesizing dicarboxylic acids from cyclic alkenes, which can be adapted for **pentadecanedioic acid** from a suitable precursor like cyclopentadecene.

- Ozonolysis: Dissolve cyclopentadecene in a suitable solvent such as dichloromethane or methanol, and cool the solution to -78°C. Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.
- Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. The resulting ozonide can be worked up under either oxidative or reductive conditions. For dicarboxylic

acid synthesis, an oxidative work-up is required. Add hydrogen peroxide to the reaction mixture and allow it to warm to room temperature.

- **Isolation:** After the reaction is complete, the dicarboxylic acid can be isolated by extraction. Add water and a suitable organic solvent. Separate the layers and wash the organic layer with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude **pentadecanedioic acid** can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.^[6]

Purification by Recrystallization

- **Dissolution:** Dissolve the crude **pentadecanedioic acid** in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethyl acetate).
- **Crystallization:** Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- **Collection:** Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.
- **Drying:** Dry the crystals under vacuum to remove any residual solvent.^[6]

Analytical Methods

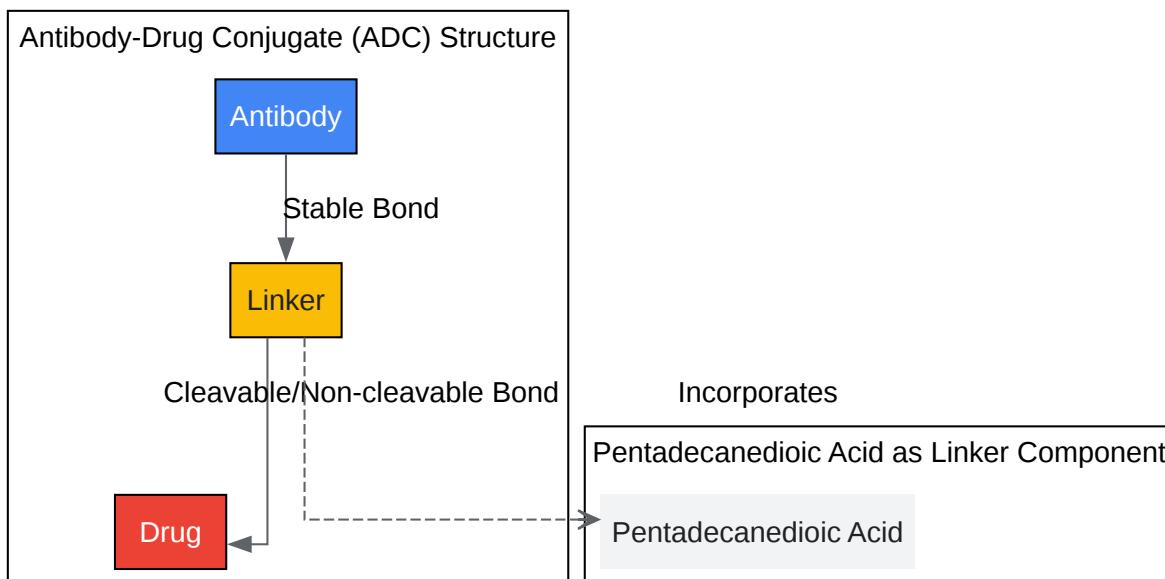
Gas chromatography-mass spectrometry (GC-MS) is a standard and powerful technique for the qualitative and quantitative analysis of **pentadecanedioic acid**. Due to its low volatility, derivatization to a more volatile ester form, typically a methyl ester (FAME), is necessary.

Experimental Protocol: GC-MS Analysis of Pentadecanedioic Acid

- **Derivatization (Transesterification):** To a known amount of the sample containing **pentadecanedioic acid**, add a solution of boron trifluoride (BF_3) in methanol (e.g., 14%).^[7] Heat the mixture at 100°C for 5-10 minutes to form dimethyl pentadecanedioate.

- Extraction: After cooling, add an organic solvent such as hexane and water. Vortex the mixture and allow the layers to separate. Carefully collect the upper organic layer containing the fatty acid methyl esters (FAMEs).[\[7\]](#)
- Sample Preparation: Dry the organic extract over anhydrous sodium sulfate and, if necessary, concentrate it under a gentle stream of nitrogen. Add an internal standard (e.g., a deuterated dicarboxylic acid dimethyl ester) for quantitative analysis.[\[7\]](#)
- GC-MS Analysis:
 - GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).
 - Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to ensure elution of the dimethyl pentadecanedioate.
 - Injection: Use a splitless injection mode for trace analysis.
 - MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) to monitor characteristic ions of the analyte and the internal standard.[\[8\]](#)

Biological Role and Applications in Drug Development


Unlike its monocarboxylic acid counterpart, pentadecanoic acid, which has been studied for its direct biological activities and impact on signaling pathways like JAK/STAT and AMPK, **pentadecanedioic acid**'s primary role in a biological context is as a structural component or linker.[\[9\]](#)[\[10\]](#)[\[11\]](#) Dicarboxylic acids, in general, are intermediates in fatty acid metabolism.[\[12\]](#)[\[13\]](#)

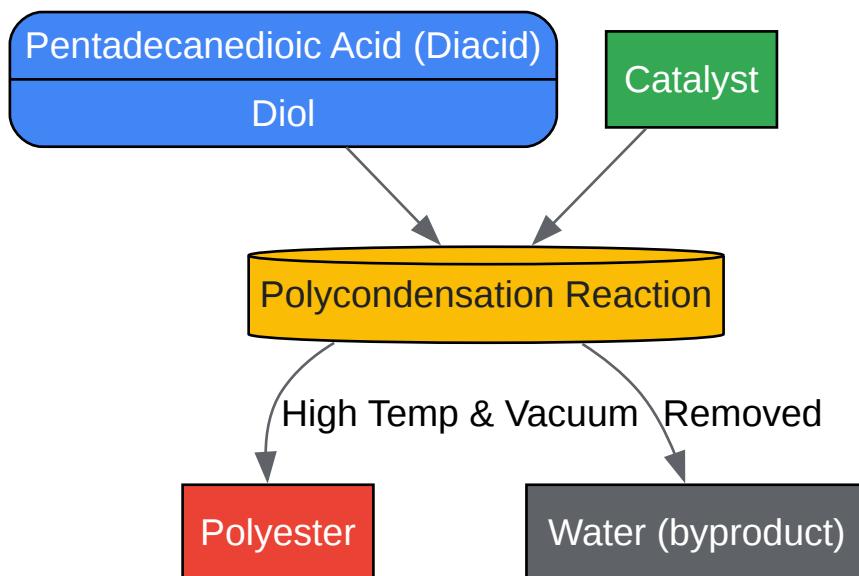
The bifunctional nature of **pentadecanedioic acid** makes it an excellent candidate for use as a linker in the design of drug conjugates, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).[\[14\]](#)[\[15\]](#) Its long, flexible, and hydrophobic carbon chain can influence the pharmacokinetic properties of the resulting conjugate.[\[14\]](#)

Role as a Linker in Drug Delivery

In drug conjugates, a linker connects the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a cytotoxic drug). The properties of the linker are critical for the stability of the conjugate in circulation and the efficient release of the drug at the target site.[16]

Pentadecanedioic acid can be incorporated into both non-cleavable and cleavable linker designs. For instance, one of its carboxylic acid groups can form a stable amide bond with an antibody, while the other can be functionalized to create a cleavable ester or hydrazone bond with the drug.

[Click to download full resolution via product page](#)


Conceptual structure of an ADC with a linker.

Polymer Synthesis

Pentadecanedioic acid is a valuable monomer for the synthesis of long-chain polyesters and polyamides.[2] These polymers often exhibit desirable properties such as biodegradability and flexibility, making them suitable for various applications, including biomedical materials and specialty plastics.[2][17]

Experimental Protocol: Synthesis of a Polyester via Polycondensation

- Monomer Preparation: In a reaction vessel equipped with a mechanical stirrer and a distillation outlet, combine **pentadecanedioic acid** and a diol (e.g., 1,8-octanediol) in a defined molar ratio.
- Catalyst Addition: Add a suitable polycondensation catalyst, such as an inorganic acid (e.g., H_3PO_4) or a tin-based catalyst.[18]
- Polycondensation Reaction:
 - First Stage: Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to initiate esterification (e.g., 150-180°C). Water will be produced as a byproduct and should be removed via the distillation outlet.
 - Second Stage: Once the initial water evolution ceases, gradually apply a vacuum and increase the temperature (e.g., to 200-220°C) to remove the remaining water and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polyester.[18][19]
- Isolation: Once the desired viscosity or molecular weight is achieved, cool the molten polymer under an inert atmosphere. The resulting polyester can then be extruded or processed as needed.

[Click to download full resolution via product page](#)

Workflow for polyester synthesis.

Conclusion

Pentadecanedioic acid (CAS 1460-18-0) is a key chemical intermediate whose utility is derived from its bifunctional, long-chain structure. While it does not appear to possess the direct signaling activities reported for its monocarboxylic analogue, its importance in materials science and pharmaceutical development is significant. For researchers and drug developers, **pentadecanedioic acid** offers a versatile platform for constructing polymers with tailored properties and for designing sophisticated linker systems for targeted drug delivery. The experimental protocols outlined in this guide provide a foundation for the synthesis, analysis, and application of this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]

- 2. nbino.com [nbino.com]
- 3. 1,15-Pentadecanedioic acid [webbook.nist.gov]
- 4. 1,15-Pentadecanedioic acid (CAS 1460-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Pentadecanedioic Acid | C15H28O4 | CID 160576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling | MDPI [mdpi.com]
- 10. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbino.com [nbino.com]
- 15. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pentadecanedioic Acid (CAS 1460-18-0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073588#pentadecanedioic-acid-cas-number-1460-18-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com